N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline
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Overview
Description
N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs Indoles are known for their diverse biological activities and are prevalent in many natural and synthetic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline typically involves the reaction of 1-(1H-Indol-2-yl)ethanamine with N-methylaniline. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles . The reaction conditions often include the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are often employed.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and other proteins, leading to modulation of biological processes. For example, indole derivatives are known to bind to serotonin receptors, influencing neurotransmission and other physiological functions .
Comparison with Similar Compounds
Similar Compounds
Tryptamine: A biogenic amine with a similar indole structure, involved in neurotransmission.
Serotonin: A neurotransmitter derived from tryptamine, playing a crucial role in mood regulation.
Psilocybin: A psychedelic compound with an indole structure, known for its psychoactive effects.
Uniqueness
N-(1-(1H-Indol-2-yl)ethyl)-N-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety with an aniline group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H18N2 |
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Molecular Weight |
250.34 g/mol |
IUPAC Name |
N-[1-(1H-indol-2-yl)ethyl]-N-methylaniline |
InChI |
InChI=1S/C17H18N2/c1-13(19(2)15-9-4-3-5-10-15)17-12-14-8-6-7-11-16(14)18-17/h3-13,18H,1-2H3 |
InChI Key |
FKTOWMPQBCNOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N1)N(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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